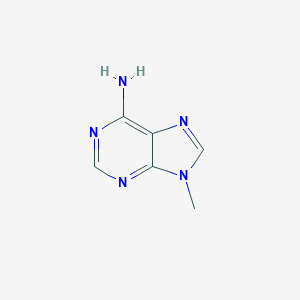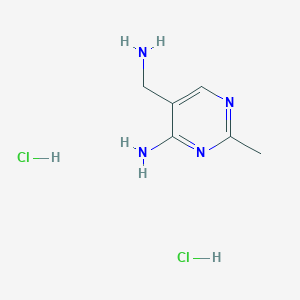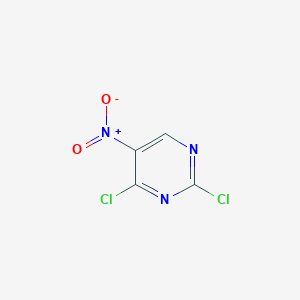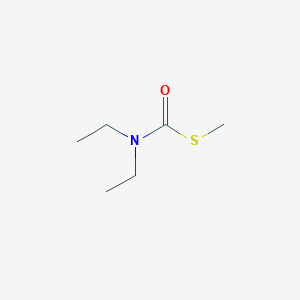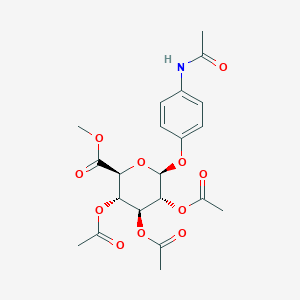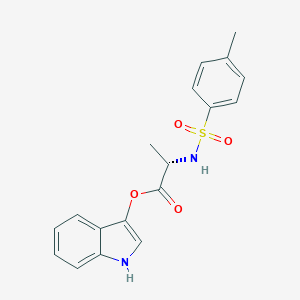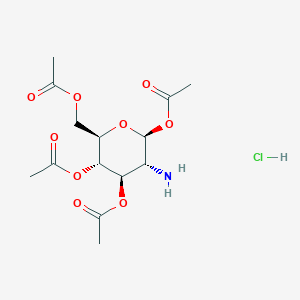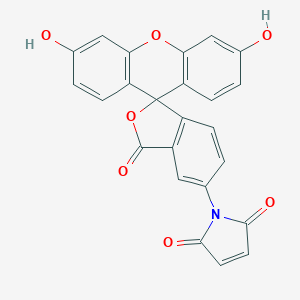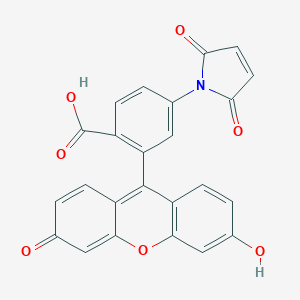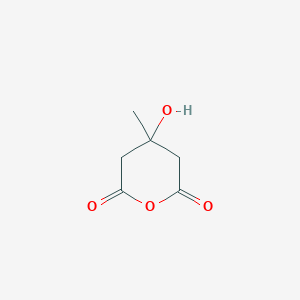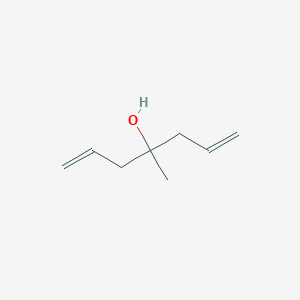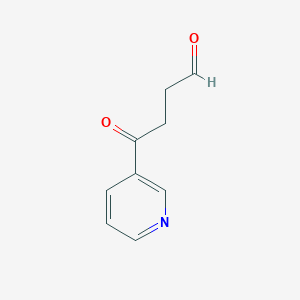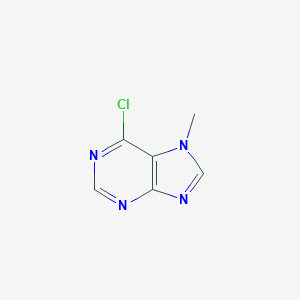
6-Chloro-7-methylpurine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Chloro-7-methylpurine has been achieved through different methodologies. One efficient method involves the regiospecific lithiation/quenching sequence from hypoxanthine derivatives, demonstrating the versatility of purine functionalization strategies (Taddei et al., 2004). Another approach includes the use of (Ph3P)4Pd catalyzed cross-coupling reactions, offering a high-yield synthesis route for 6-Chloro-7-methylpurine and its related nucleosides (Hassan et al., 2000).
Molecular Structure Analysis
The molecular structure of 6-Chloro-7-methylpurine has been thoroughly analyzed using techniques such as HMBC NMR studies and single-crystal X-ray diffraction. These analyses confirm the regioselectivity of synthesis methodologies and provide detailed insights into the structural characteristics of 6-Chloro-7-methylpurine and its derivatives (Taddei et al., 2004).
Chemical Reactions and Properties
6-Chloro-7-methylpurine undergoes various chemical reactions, showcasing its reactivity towards different reagents. Studies have documented its reactions with hydroxide ions, revealing kinetics and mechanisms that highlight the compound's chemical behavior (Badger & Barlin, 1974). Additionally, the reactions with ethyl acetoacetate under catalyst-free conditions to yield functionalized purines underscore its utility in organic synthesis (Qu et al., 2009).
Physical Properties Analysis
The physical properties of 6-Chloro-7-methylpurine, including ionization constants and spectroscopic data (UV and 1H NMR spectra), have been measured and analyzed, providing essential data for further chemical research and applications (Badger & Barlin, 1974).
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-methylpurine are closely related to its reactivity and interactions with various reagents. Studies focusing on its reactions offer insights into its electrophilic and nucleophilic sites, which are crucial for understanding its behavior in complex synthesis pathways (Qu et al., 2009).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
6-Chloro-7-methylpurine has been used in the synthesis of new 2,6-disubstituted and 2,6,8-trisubstituted 7-methylpurines as well as 8-substituted 3,7-dimethylxanthines . These compounds have been tested for their anticancer activity against various cell lines .
Methods of Application
The compounds were synthesized through a series of chemical reactions, including the transformation of purinethiones and xanthinethiones into propynylthio derivatives, which were then further transformed via a Mannich reaction into aminobutynylthio derivatives .
Results or Outcomes
The anticancer activity of these compounds depends on the nature of the substituent and its localization in the purine and xanthine framework . Some compounds exhibited stronger or similar anticancer activity to cisplatin . The most promising anticancer compounds were found to be 2,6-dipropynylthio-7-methylpurine 4, 2-chloro-6,8-dipropynylthio-7-methylpurine 14, and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine 15c .
2. Assessment of Multidrug Resistance-Associated Protein 1 (MRP1) Activity
Specific Scientific Field
This application is in the field of Radiopharmacy and Chemistry .
Summary of the Application
6-Chloro-7-methylpurine has been used in the synthesis of 6-bromo-7-[11C]methylpurine ([11C]7m6BP), which is expected to be useful for the assessment of MRP1 activity in the human brain and lungs .
Methods of Application
The compound [11C]7m6BP was synthesized via the methylation of 6-bromopurine with [11C]CH3I in various solvents and at different temperatures in the presence of potassium carbonate .
Results or Outcomes
The improved method provided [11C]7m6BP with sufficient radioactivity for clinical use .
3. Genetic Manipulation in Thermococcus barophilus
Specific Scientific Field
This application is in the field of Genetics and Microbiology .
Summary of the Application
6-Methylpurine (6-MP), a toxic analog of adenine, has been developed in Thermococcus kodakarensis and used as a counterselective marker for genetic manipulation in Thermococcus barophilus . This system significantly reduces the rate of false positives .
Methods of Application
The TK0664 gene (encoding a hypoxanthine-guanine phosphoribosyl-transferase) from Thermococcus kodakarensis is used in correlation with 6-MP . The T. barophilus TERMP_00517 gene homologous to T. kodakarensis TK0664 is deleted to increase cell resistance to 6-MP .
Results or Outcomes
The new counterselection system improves genetic manipulations in T. barophilus MP, with a strong decrease in false positives to less than 15% .
4. Assessment of Multidrug Resistance-Associated Proteins
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
6-Bromo-7-[11C]methylpurine, synthesized from 6-Chloro-7-methylpurine, may be useful to assess the activity of Multidrug Resistance-Associated Proteins (MRPs) in the kidneys as well as in other organs such as the brain and lungs .
Methods of Application
The disposition of 6-bromo-7-[11C]methylpurine-derived radioactivity is used to identify the MRP subtypes involved .
Results or Outcomes
The data suggest that 6-bromo-7-[11C]methylpurine may be useful to assess the activity of MRPs .
5. Imaging MRP1 Function in the Blood-Brain Barrier
Specific Scientific Field
This application is in the field of Neurobiology and Radiopharmacy .
Safety And Hazards
The safety and hazards associated with 6-Chloro-7-methylpurine are not explicitly mentioned in the search results.
Orientations Futures
The future directions for 6-Chloro-7-methylpurine are not explicitly mentioned in the search results. However, given its role as a useful synthetic intermediate2, it may continue to be used in the synthesis of other compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
6-chloro-7-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZREVPKGQGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202788 | |
| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methylpurine | |
CAS RN |
5440-17-5 | |
| Record name | 7H-Purine, 6-chloro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-7-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-7-methyl-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-7-methylpurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



